1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline

Catalog No.
S3232712
CAS No.
1402851-52-8
M.F
C16H18N2O
M. Wt
254.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoqui...

CAS Number

1402851-52-8

Product Name

1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline

IUPAC Name

(4S)-4-tert-butyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C16H18N2O

Molecular Weight

254.333

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)14-12-7-5-4-6-11(12)8-9-17-14/h4-9,13H,10H2,1-3H3/t13-/m1/s1

InChI Key

YFSNGZCIVOUXHS-CYBMUJFWSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32

Solubility

not available

1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline is a chemical compound characterized by its unique structure, which includes an isoquinoline core and a 2-oxazoline moiety. The molecular formula of this compound is C16H18N2O, with a molecular weight of approximately 254.3 g/mol. It is identified by the CAS Number 1402851-52-8 and has a PubChem CID of 71474923 . The compound appears as a white to light yellow powder and exhibits a boiling point of approximately 410.8 °C .

  • Medicinal Chemistry

    The presence of the oxazole ring and the isoquinoline group suggests potential for (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole to be investigated for its biological activity. Oxazoles are a class of heterocyclic compounds known for their diverse biological properties, including anti-cancer and anti-bacterial activities . Isoquinolines are another important class of heterocycles found in many natural products with various pharmacological applications . Further research would be needed to determine if (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole exhibits any specific biological activities of interest.

  • Organic Synthesis

    The presence of a chiral center (S) in the molecule makes (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole a potentially valuable chiral building block for organic synthesis. Chiral building blocks are essential components for the synthesis of enantiopure drugs and other molecules where chirality plays a crucial role . Research could explore the use of (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole as a starting material for the synthesis of more complex chiral molecules.

The reactivity of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline can be attributed to its functional groups, particularly the oxazoline ring. This compound may undergo typical reactions associated with isoquinolines, such as electrophilic aromatic substitution and nucleophilic addition. Additionally, the oxazoline group can participate in ring-opening reactions under acidic or basic conditions, potentially leading to various derivatives .

Research into the biological activity of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline indicates potential pharmacological properties. Compounds with isoquinoline structures are often investigated for their roles in neuromodulation and their effects on central nervous system disorders. Preliminary studies suggest that this compound may exhibit neuroprotective effects and could be explored further for its therapeutic potential in treating neurodegenerative diseases .

The synthesis of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a tert-butyl-substituted oxazoline precursor. Key steps may involve protecting group strategies to ensure selectivity during cyclization processes. Detailed synthetic routes can vary based on the desired purity and yield .

This compound has potential applications in medicinal chemistry, particularly in drug development targeting neurological conditions. Its structural features may allow it to interact with specific biological targets, making it a candidate for further investigation in pharmacological studies. Additionally, its unique properties could be utilized in materials science for developing novel compounds with tailored functionalities .

Interaction studies involving 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline are essential to understand its mechanism of action at the molecular level. Such studies typically assess binding affinities to various receptors or enzymes relevant to its proposed biological activities. Initial findings suggest that this compound may interact with neurotransmitter systems, but comprehensive studies are required to elucidate these interactions fully .

Several compounds share structural similarities with 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-4-(tert-butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazoleContains a similar oxazoline structureDifferent substituents leading to varied biological activity
Isoquinoline derivativesVarying substituents on the isoquinoline coreDiverse pharmacological profiles based on substituent variations
2-Oxazolidinone derivativesSimilar oxazolidine ring structureOften used in antibiotic development

These compounds demonstrate variations in substituents and ring structures that contribute to their distinct biological activities and chemical properties. The uniqueness of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline lies in its specific combination of an isoquinoline core with a tert-butyl-substituted oxazoline moiety, which may impart unique pharmacological effects not observed in other derivatives .

XLogP3

3.7

Dates

Modify: 2023-08-19

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